molecular formula C21H23N3O3 B7540499 [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea

[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea

Cat. No. B7540499
M. Wt: 365.4 g/mol
InChI Key: GEKVGNJMXVBNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea, also known as Boc-protected piperidine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Furthermore, [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been shown to interact with specific proteins in the brain, which may contribute to its potential therapeutic effects against neurodegenerative diseases.
Biochemical and Physiological Effects:
[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been shown to have a range of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. Additionally, [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been shown to modulate the activity of certain neurotransmitters in the brain, which may be involved in its potential therapeutic effects against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine in laboratory experiments is its high yield synthesis method, which allows for the efficient production of large quantities of the compound. Additionally, [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been shown to exhibit potent biological activity, making it a valuable tool for studying various biological processes. However, one of the limitations of using [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine. One potential direction is the investigation of its potential therapeutic effects against other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine and its potential toxicity. Finally, the development of novel derivatives of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine may lead to the discovery of more potent and selective compounds for use in various applications.

Synthesis Methods

The synthesis of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine involves the reaction of 4-benzoylpiperidine-1-carbonyl chloride with phenylmethylamine in the presence of a base such as triethylamine. The resulting product is then treated with urea and a catalyst such as palladium on carbon to obtain [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine. This method has been widely used in the laboratory to produce [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine in high yields.

Scientific Research Applications

[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been investigated for its potential use as a scaffold for the design of novel drugs targeting various diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[4-(4-benzoylpiperidine-1-carbonyl)phenyl]methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c22-21(27)23-14-15-6-8-18(9-7-15)20(26)24-12-10-17(11-13-24)19(25)16-4-2-1-3-5-16/h1-9,17H,10-14H2,(H3,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKVGNJMXVBNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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